Pirenoxine sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51410-30-1 |
|---|---|
Molecular Formula |
C16H8N2NaO5 |
Molecular Weight |
331.23 g/mol |
IUPAC Name |
sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate |
InChI |
InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22); |
InChI Key |
RGHHPSKBKRXNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na] |
Other CAS No. |
51410-30-1 |
Related CAS |
1043-21-6 (Parent) |
Synonyms |
PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Pirenoxine Sodium Action
Antioxidative Properties of Pirenoxine (B1678443) Sodium
Protection and Maintenance of Protein Sulfhydryl Groups
A crucial aspect of pirenoxine sodium's mechanism involves its ability to protect and maintain the integrity of protein sulfhydryl (-SH) groups within the lens google.comgoogle.com. Cataract formation is often associated with the oxidation and aggregation of lens proteins, particularly crystallins, which are essential for the lens's transparency patsnap.compatsnap.com. This compound interferes with these oxidative processes by inhibiting the formation of quinones, which are reactive compounds generated from the oxidation of aromatic amino acids in lens proteins patsnap.com. These quinones can subsequently react with proteins, leading to aggregation and the formation of lens opacities patsnap.com. By binding to the -SH groups on lens proteins, this compound effectively prevents the oxidative damage that quinone molecules would otherwise inflict google.comgoogle.com. Furthermore, studies indicate that this compound can increase levels of glutathione (B108866) (GSH), a vital antioxidant, and thereby preserve lens proteins by binding to their sulfhydryl groups nih.govresearchgate.net.
Metal Ion Chelating Activities of this compound
This compound demonstrates significant chelating activity, enabling it to bind to various metal ions that contribute to cataract development patsnap.compatsnap.com.
Elevated intracellular calcium ion (Ca²⁺) levels in the lens are a known factor in cataract formation patsnap.compatsnap.comnih.gov. Such increases can activate enzymes like calpain, which in turn degrade crystallin proteins, leading to cataractogenesis patsnap.compatsnap.comnih.gov. This compound mitigates this by chelating calcium ions, thereby reducing the activation of these destructive enzymes and protecting lens proteins from degradation patsnap.com. Theoretical ab initio studies have proposed pirenoxine as a Ca²⁺-chelator, with specific binding sites identified at the 3-carboxylate and β-ketoimine functional groups of the molecule nih.govresearchgate.netamherst.edunih.gov. In vitro investigations have further shown that pirenoxine can decelerate Ca²⁺-induced lens opacification nih.govamherst.edu. Research findings indicate that pirenoxine can reduce the cloudiness of lens solutions containing calcium by approximately 38% wikipedia.org.
Table 1: Impact of Pirenoxine on Calcium-Induced Lens Turbidity
| Inducing Agent | Effect on Lens Turbidity | Quantitative Reduction | Reference |
| Calcium Ions | Decreased cloudiness | ~38% | wikipedia.org |
Beyond calcium, this compound exhibits an affinity for binding to other transition metal ions, including copper and iron, which can catalyze oxidative reactions within the lens patsnap.com. By sequestering these metal ions, this compound helps to reduce oxidative stress, thereby preventing the oxidative modification and aggregation of crystallin proteins patsnap.com.
Pirenoxine also interacts with selenite (B80905) ions, which are implicated in certain forms of cataractogenesis wikipedia.org. In vitro studies have demonstrated that pirenoxine can attenuate selenite-induced cataract by chelating selenite ions, leading to a decrease in the degradation of crystallin proteins nih.gov. Theoretical ab initio studies have supported the possibility of selenite chelation by pirenoxine, indicating that one molecule of pirenoxine can bind up to six selenite anions nih.govresearchgate.netamherst.edunih.gov. The binding preference is concentration-dependent, initially involving peripheral binding followed by π-π interactions with the aromatic moiety, specifically the benzoquinone ring system nih.govresearchgate.netnih.gov. Pirenoxine has been shown to reduce the cloudiness of selenite solutions by approximately 11% wikipedia.org.
Table 2: Impact of Pirenoxine on Selenite-Induced Lens Turbidity
| Inducing Agent | Effect on Lens Turbidity | Quantitative Reduction | Reference |
| Selenite Ions | Decreased cloudiness | ~11% | wikipedia.org |
Modulation of Enzymatic Pathways by this compound
This compound is also suggested to influence specific metabolic and enzymatic pathways within the lens patsnap.com.
Calpain, a calcium-dependent cysteine protease, plays a significant role in cataract formation, particularly the cortical type nih.gov. Under conditions of calcium overload, calpain activity increases, leading to the proteolysis of α- and β-crystallins in the lens, which ultimately results in lens opacification nih.gov. While this compound demonstrates a calcium-chelating effect, in vitro studies indicate that it cannot directly compete with Ca²⁺ to bind to calpain nih.govresearchgate.netnih.gov. Consequently, this compound has not been shown to prevent m-calpain (calpain II)-induced degradation of lens protein, a function observed with agents like ethylenediamine (B42938) tetraacetic acid (EDTA) or calpain inhibitor E64 nih.govresearchgate.net. These findings suggest that pirenoxine's protective role against calpain-related cataractogenesis may primarily be through its calcium-chelating effect, rather than direct enzyme inhibition, thus impacting non-enzymatic Ca²⁺-induced cataract nih.gov.
This compound has been shown to suppress the activity of aldose reductase nih.govresearchgate.net. Aldose reductase is a key enzyme within the polyol pathway, which becomes highly active in conditions like diabetes where high glucose levels are present mdpi.com. This enzyme reduces glucose to sorbitol, leading to sorbitol accumulation in the lens, which contributes to osmotic damage and the development of diabetic cataracts nih.govmdpi.com. By inhibiting aldose reductase activity, this compound interferes with lens glucose metabolism and the synthesis of sorbitol, thereby reducing the associated osmotic damage nih.gov.
Influence on Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway Enzymes
This compound has been suggested to modulate the activity of enzymes involved in the glycolytic pathway and the pentose phosphate pathway (PPP) within the lens. patsnap.com These metabolic pathways are crucial for maintaining the redox balance and providing the necessary energy for the proper functioning of lens cells. patsnap.com
The glycolytic pathway is the primary route for glucose metabolism, yielding ATP for cellular energy. Key enzymes in this pathway include hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate (B1213749) kinase. PFK-1 is considered a crucial control point in glycolysis. creative-proteomics.com The pentose phosphate pathway, running parallel to glycolysis, is vital for generating NADPH and ribose-5-phosphate. NADPH is essential for reductive biosynthesis and plays a critical role in antioxidative defense by maintaining redox homeostasis. nih.govresearchgate.net Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the oxidative phase of the PPP. nih.govresearchgate.net
While the precise mechanisms of this compound's modulation of these specific enzymes are areas of ongoing research, its general influence on these pathways is understood to contribute to sustaining the health and transparency of the lens. patsnap.com By potentially influencing the activity of enzymes within glycolysis, this compound could impact ATP production, which is vital for maintaining lens clarity and active transport processes. Similarly, its modulation of PPP enzymes could enhance the production of NADPH, thereby bolstering the lens's defense against oxidative stress, a significant factor in cataractogenesis. patsnap.comnih.gov
This compound's Influence on Ocular Metabolic Pathways Beyond Cataract
Beyond its primary application in cataract management, this compound demonstrates influence on other ocular metabolic pathways, exhibiting anti-inflammatory properties and potential roles in conditions like presbyopia.
Pirenoxine has shown anti-inflammatory activity, comparable to certain non-steroidal anti-inflammatory drugs (NSAIDs), for various ocular conditions, including corneal and conjunctival inflammations, uveitis, and ocular edema. This anti-inflammatory effect is likely attributed to its inhibitory action on the oxidative catabolism of arachidonic acid, which leads to the production of prostaglandins, key mediators of inflammation. google.com
Research findings suggest that this compound can protect corneal tissues against oxidative phenomena induced by reactive oxygen species (ROS), which are produced following laser irradiation in procedures like photokeratectomy. google.com It has been found to inhibit lipid peroxidation in corneal tissues, thereby offering protection against cellular modifications resulting from laser irradiation. google.com In vitro experiments have demonstrated pirenoxine's effectiveness in protecting the cornea against oxidative attacks catalyzed by iron and against the action of an iron physiological complex, ferritin, after UV irradiation. google.com
Furthermore, recent research indicates a potential role for this compound in slowing the progression of presbyopia, a condition characterized by the gradual loss of the eye's ability to focus on nearby objects. Studies have highlighted that pirenoxine eye drops significantly improved lens elasticity and delayed presbyopia progression in rat models exposed to environmental stressors. mdpi.com
The multifaceted action of this compound as an antioxidant and anti-inflammatory agent positions it as a valuable compound in broader ophthalmological applications beyond solely cataract treatment.
Table 1: Summary of this compound's Influence on Ocular Metabolic Pathways
| Pathway/Mechanism | Specific Influence/Effect | Research Findings/Impact |
| Glycolysis | Modulation of enzyme activity | Contributes to maintaining energy supply and lens health. patsnap.com |
| Pentose Phosphate Pathway | Modulation of enzyme activity (e.g., G6PD) | Crucial for redox balance and antioxidative defense in lens cells. patsnap.comnih.govresearchgate.net |
| Inflammation | Inhibition of oxidative catabolism of arachidonic acid | Reduces inflammation in corneal, conjunctival, and uveal tissues; comparable to NSAIDs. google.com |
| Oxidative Stress (Cornea) | Inhibition of lipid peroxidation; ROS scavenging | Protects corneal tissues from oxidative damage, particularly after laser irradiation. google.com |
| Presbyopia | Improvement of lens elasticity | Delays progression of presbyopia in animal models. mdpi.com |
In Vitro Investigations of Pirenoxine Sodium Mechanisms
Spectroscopic Characterization of Pirenoxine (B1678443) Sodium's Interactions with Biological Molecules
Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical technique employed to characterize the secondary and tertiary structures of proteins, assess their folding and stability, and investigate protein-ligand interactions preprints.orgnih.gov. In the context of Pirenoxine sodium (PRX), CD spectroscopy has been utilized to study its interaction with proteins, such as Bovine Serum Albumin (BSA). Studies have demonstrated that the presence of this compound in aqueous solutions can induce changes in the secondary structure of BSA, as evidenced by alterations in its CD spectra pillbuys.comnih.gov. This indicates a direct interaction that influences protein conformation. Furthermore, CD spectroscopy can be used to monitor the unfolding and folding of proteins as a function of temperature, allowing for the determination of thermodynamic parameters like van't Hoff enthalpy and entropy of unfolding, the midpoint of the unfolding transition, and the free energy of unfolding nih.gov. This technique also enables the estimation of binding constants for protein-protein and protein-ligand interactions from unfolding curves, providing insights into the stability effects of ligands on protein structures nih.gov.
Calorimetric Studies of this compound Binding Thermodynamics
Calorimetric studies, particularly Isothermal Titration Calorimetry (ITC), are considered a gold standard for quantitatively describing intermolecular interactions by directly measuring the heat produced or consumed during a binding event upm.esmalvernpanalytical.com. This label-free technique provides a comprehensive thermodynamic profile of molecular interactions, including binding affinity, stoichiometry, enthalpy, and entropy, all from a single experiment upm.esmalvernpanalytical.comtainstruments.comnih.gov.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Stoichiometry
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the gradual addition of a ligand to a sample containing the molecule of interest upm.esmalvernpanalytical.com. This allows for the determination of key binding parameters. For this compound, ITC has been instrumental in confirming its ability to bind to specific ions, such as selenite (B80905) researchgate.netresearchgate.net. This technique can quantify the binding affinity (expressed as the association constant, Kₐ, or dissociation constant, Kᴅ), the binding stoichiometry (n), and the binding enthalpy (ΔH) upm.esmalvernpanalytical.comtainstruments.comnih.gov. From these direct measurements, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic understanding of the interaction upm.esmalvernpanalytical.comnih.gov. The optimal range for performing ITC experiments to accurately determine both the binding constant and enthalpy is when the product of the total macromolecule concentration and the binding constant (C = K[M]tot) falls between 1 and 1000 nih.gov.
Cellular Models for Studying this compound's Effects on Ocular Cells
Cellular models are crucial for understanding the biological effects of this compound on ocular tissues. Investigations have utilized various cell types, including cultured corneal epithelial cells, whole rabbit corneas, and human lens epithelial cell lines (e.g., SRA01/04) scispace.comcore.ac.ukplos.org. These models allow for the assessment of this compound's impact on cell viability, function under stress, and its protective mechanisms against various forms of damage relevant to ocular pathologies.
Investigations on Lens Epithelial Cell Viability and Function under Stress
This compound has been shown to exert protective effects on lens epithelial cells (LECs) and corneal epithelial cells under various stress conditions. It helps maintain lens transparency by inhibiting the denaturation and aggregation of lens proteins patsnap.compatsnap.compatsnap.com. Specifically, this compound interferes with the oxidation processes that lead to the modification and cross-linking of lens crystallins, the structural proteins responsible for lens clarity patsnap.com. It achieves this by inhibiting quinone formation, which can otherwise react with proteins and lead to aggregation patsnap.com. Furthermore, this compound has been observed to decelerate calcium (Ca²⁺)-induced lens opacification, a process indicated by a reduction in protein particle turbidity researchgate.net. Studies have also demonstrated this compound's ability to protect the mitochondrial viability of corneal epithelial cells when exposed to damaging agents like UV-B radiation scispace.comcore.ac.uk. Its protective action extends to preventing or inhibiting lipid peroxidative degeneration of lenses scispace.comcore.ac.uk.
Oxidative Damage Assessment in Cultured Ocular Cells
Oxidative stress is a significant contributor to the development of cataracts patsnap.comnih.govnih.govresearchgate.netresearchgate.net. This compound exhibits potent antioxidant properties, playing a crucial role in neutralizing reactive oxygen species (ROS) and free radicals, thereby reducing oxidative damage in ocular cells scispace.compatsnap.compatsnap.comnih.govnih.govmedchemexpress.com.
A key aspect of this compound's antioxidant activity is its ability to inhibit lipid peroxidation in corneal tissues and lens epithelial cells scispace.comcore.ac.uknih.govgoogle.comgoogle.com. Experimental procedures to assess this inhibition often involve inducing peroxidative phenomena using systems like the Fe(III)-ascorbic acid system in corneal epithelial and endothelial cells google.comgoogle.com. The extent of oxidative attack on membrane lipids is then quantified through spectrophotometric determinations of conjugated dienes and fluorescent lipid-soluble substances, which are byproducts of lipid degradation scispace.comcore.ac.ukgoogle.com.
Research findings indicate that this compound can prevent oxidative damage to the lens induced by agents such as ferric (Fe³⁺) ions or hemoglobin (Hb), leading to a reduction in lipid peroxidation byproducts like lipid hydroperoxide and malondialdehyde (MDA) nih.gov. Moreover, this compound has been shown to inhibit superoxide (B77818) formation and oxidative effects in cell cultures and whole rabbit corneas subjected to UV-B exposure or stimulated autologous macrophages scispace.comcore.ac.uk. Its protective mechanism involves scavenging ROS and bolstering cellular antioxidant defenses scispace.com.
Table 1: Key Findings on this compound's Effects on Ocular Cells under Stress
| Stress Inducer | Cellular Model | Observed Effect of this compound | Assessment Method | Reference |
| UV-B Radiation | Corneal Epithelial Cells | Protected mitochondrial viability; Decreased lipid peroxidation | Mitochondrial viability assays; Spectrophotometric determination of lipid peroxidation byproducts | scispace.comcore.ac.uk |
| Ca²⁺ Ions | Lens Proteins (in vitro) | Decelerated opacification; Reduced protein particle turbidity | Spectroscopy (turbidity measurement) | researchgate.net |
| Quinone Molecules | Lens Proteins | Inhibited protein denaturation and aggregation | (Implied from mechanism of action) | patsnap.compatsnap.com |
| Fe³⁺ or Hemoglobin | Lens (ex vivo/in vivo) | Reduced lipid peroxidation byproducts (e.g., MDA) | Thiobarbituric acid (TBA) test | nih.gov |
| Selenite | Lens/Serum | Increased antioxidative enzymes; Decreased oxidative degradation of lipids | (Not specified, but implied from antioxidant activity) | nih.gov |
Table 2: Summary of this compound's Binding Properties (from ITC Studies)
| Binding Partner | Binding Affinity (Kₐ or Kᴅ) | Stoichiometry (n) | Enthalpy (ΔH) | Reference |
| Selenite Ions | (Specific values not provided in search results, but confirmed binding) | Up to six selenite ions | (Not specified in search results) | researchgate.netresearchgate.net |
Note: The tables presented above are static representations of data. In an interactive format, these tables could allow for sorting, filtering, and detailed viewing of specific data points.
Ex Vivo and Preclinical Animal Model Research on Pirenoxine Sodium
Ex Vivo Organ Culture Models for Ocular Lens Opacification
Ex vivo organ culture models of the ocular lens are invaluable for studying cataractogenesis and testing anti-cataract agents. These models allow researchers to induce specific forms of opacification and observe the protective effects of compounds like pirenoxine (B1678443) sodium under controlled laboratory conditions.
Selenite-induced cataract models in animals are widely recognized for their resemblance to human age-related cataracts, particularly due to similar alterations in lens protein profiles mims.com. Research has demonstrated that pirenoxine sodium can significantly delay the formation of turbidity in isolated lens protein solutions induced by selenite (B80905). Specifically, micromolar concentrations of pirenoxine (0.03, 0.1, and 0.3 µM) were shown to significantly delay the turbidity formation caused by 10 mM selenite over a period of four days wikipedia.orgsenescence.infometabolomicsworkbench.org. The turbidity was typically quantified by measuring the optical density (OD) at 405 nm senescence.infofishersci.no. This protective effect is partly attributed to pirenoxine's ability to chelate selenite ions, thereby preventing their detrimental interactions with lens proteins and subsequent structural changes mims.comamericanelements.com. Theoretical studies using ab initio calculations have further supported the possibility of pirenoxine binding to up to six selenite anions mims.comamericanelements.com.
Elevated levels of calcium ions within the lens are strongly implicated in the pathogenesis of cataracts, contributing to α-crystallin aggregation, stimulating proteolytic enzymes, and impairing the chaperone activity essential for proper protein folding wikipedia.org. In in vitro studies, pirenoxine has been shown to decelerate calcium-induced lens opacification wikipedia.orgsenescence.infofishersci.no. Pirenoxine's mechanism in this context involves its chelating activity, allowing it to bind to calcium ions. This binding helps to reduce the activation of calcium-dependent enzymes, such as calpain, which are known to degrade crystallin proteins and contribute to lens opacity ebi.ac.ukwikipedia.org. Similar to selenite-induced models, pirenoxine at micromolar concentrations (0.03, 0.1, and 0.3 µM) significantly delayed turbidity formation induced by 10 mM calcium in lens protein solutions over four days wikipedia.orgsenescence.infometabolomicsworkbench.org.
Ultraviolet (UV) radiation, particularly UVA and UVB, is a well-established environmental risk factor for cataract development. UV exposure can lead to photo-damaging effects, cross-linking, oligomerization, and proteolysis of lens crystallins mims.comsenescence.info. Studies in lens organ cultures have investigated pirenoxine's protective capacity against UV-induced turbidity. A high concentration of pirenoxine (1 mM) was found to inhibit turbidity formation in gamma-crystallins induced by UVC exposure after 4 hours wikipedia.orgsenescence.infometabolomicsworkbench.org. The optical density (OD) changes observed in these experiments highlight its protective effect, as shown in the table below senescence.info. However, it is noteworthy that lower concentrations of pirenoxine (0.1, 1, 10, or 100 µM) did not inhibit or delay turbidity formation following UVB exposure; in some instances, turbidity was even observed to be higher in the pirenoxine-treated groups senescence.info. The protective action at higher concentrations is believed to stem from pirenoxine's radical-scavenging activity senescence.info.
Table 1: Effect of Pirenoxine on UVC-Induced Gamma-Crystallin Turbidity
| Condition | Optical Density (OD) Change (Mean ± SEM) |
| Control (UVC exposure only) | 0.489 ± 0.007 senescence.info |
| Pirenoxine (1 mM) + UVC exposure | 0.401 ± 0.015 senescence.info |
| p-value | < 0.05 senescence.info |
This compound's Protective Effects in Ex Vivo Corneal Tissues
This compound has also demonstrated significant protective effects on corneal tissues, particularly against oxidative damage and lipid peroxidation. Corneal pathologies frequently involve the generation of reactive oxygen species (ROS), which can lead to cellular damage uni.lu.
Pirenoxine has been shown to inhibit oxidative phenomena in the cornea that are caused by reactive oxygen species (ROS) wikipedia.orgamericanelements.com. Experimental data from studies on whole rabbit corneas indicate that pirenoxine can effectively inhibit superoxide (B77818) formation and mitigate oxidative effects induced by UV-B exposure or by incubation with fMLP-stimulated autologous macrophages uni.luguidetopharmacology.org. Furthermore, pirenoxine was observed to restore mitochondrial viability in the epithelial cells of rabbit corneas, underscoring its role in preserving cellular function under oxidative stress uni.luguidetopharmacology.org.
This compound exhibits a notable capacity to inhibit lipid peroxidation in corneal cellular tissues, providing protection against cellular modifications, including those resulting from laser irradiation wikipedia.orgamericanelements.comfishersci.at. The inhibitory activity against lipid peroxidation in corneal epithelial and endothelial cells has been evaluated using systems such as the Fe(III)-ascorbic acid system to induce peroxidative phenomena americanelements.comfishersci.at. The extent of oxidative attack on membrane lipids was confirmed by spectrophotometric measurements of conjugated dienes and fluorescent lipid-soluble substances, which are known byproducts of lipid degradation americanelements.comfishersci.at. In studies involving guinea-pig lens homogenate or whole lenses, pirenoxine (10⁻⁵ M) inhibited lipid peroxidation induced by iron or hemoglobin, leading to a reduction of biochemical lipid peroxidation markers, such as lipid hydroperoxides and thiobarbituric reactant substances, to basal levels ebi.ac.uk. Additionally, pirenoxine was effective in preventing the formation of lipid-soluble fluorescent compounds in rabbit cornea epithelium subjected to an oxidative burst from fMLP-stimulated autologous macrophages uni.luguidetopharmacology.org.
Table 2: Inhibition of Conjugated Dienes Increase in Rabbit Corneas
| Treatment Group | Inhibition of Conjugated Dienes Increase (%) |
| Pirenoxine | 52.7 guidetopharmacology.org |
| Melatonin (B1676174) | 73.3 guidetopharmacology.org |
Note: Data for melatonin is included for comparative context as presented in the source, but the primary focus remains on pirenoxine.
In Vivo Animal Models for Investigating this compound
In vivo animal models play a crucial role in understanding the efficacy of this compound in a living system, providing insights into its protective effects against various forms of cataractogenesis and ocular inflammation.
Chemically-Induced Cataractogenesis Models (e.g., Selenite, Naphthalene)
Chemically-induced cataract models, such as those utilizing selenite or naphthalene, are widely employed to study cataract formation and evaluate potential therapeutic agents.
Selenite-Induced Cataract Models: Selenite-induced cataracts in animal models, particularly in rats, are considered a representative model for human age-related cataracts due to similar alterations in lens protein profiles nih.gov. The mechanism of selenite-induced cataractogenesis involves decreased calcium-ATPase activity, increased calcium-induced proteolysis, stimulated reactive oxygen species (ROS) production, and decreased glutathione (B108866) (GSH) levels nih.gov.
Pirenoxine has demonstrated protective effects in selenite-induced cataract models. Studies have shown that subcutaneous pretreatment with pirenoxine (often administered as Catalin, a formulation containing pirenoxine) can significantly reduce the mean cataract scores in selenite-induced cataract rats. For instance, in one study, the mean cataract score on post-induction day 3 was 1.3 ± 0.2 in the pirenoxine-treated group compared to 2.4 ± 0.4 in controls (p<0.05) nih.gov. Pirenoxine is thought to exert its effect by inhibiting the combination of quinoid substances with the sulfhydryl groups of lens proteins, thereby delaying the loss of lens transparency mdpi.com. It has also been reported to increase GSH levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in both the lens and serum of experimentally induced cataract rats, while reducing lipid peroxidation product concentration mdpi.com. In vitro and computational studies suggest that pirenoxine can bind to selenite ions, preventing their interaction with lens proteins and subsequent protein aggregation patsnap.comresearchgate.net.
Naphthalene-Induced Cataract Models: Naphthalene-induced cataracts are another established model for studying cataractogenesis. While direct studies specifically on this compound in naphthalene-induced cataract models are less extensively documented compared to selenite models, other compounds with antioxidant properties have shown efficacy in this model. For example, resveratrol (B1683913) has been found to attenuate lens opacification in naphthalene-induced cataract models by preserving antioxidants, Ca²⁺ ATPase function, and protein content, and reducing lipid peroxidation mdpi.com. Given pirenoxine's established antioxidant and protein-stabilizing properties, it is plausible that it could also offer protective effects in this model, though specific research is needed to confirm this.
Age-Related Cataract Models in Rodents
Age-related cataracts are the most common form of cataracts in humans. Animal models are crucial for understanding the underlying mechanisms and testing potential therapeutic interventions. While chemically-induced models like selenite are often used as surrogates for age-related cataracts due to shared pathological features, direct age-related models involve observing spontaneous cataract development in aging animals.
Pirenoxine has been investigated for its potential to prevent or delay the progression of age-related cataracts. Studies have indicated that pirenoxine can decelerate the progression of age-related cataracts in animal models nih.gov. Its proposed mechanisms in this context include increasing antioxidative enzymes in the lens and serum and decreasing oxidative degradation of lipids in the lens, which are key factors in age-related cataract development nih.gov.
Diabetic Cataract Models in Animal Systems
Diabetic cataracts are a significant complication of diabetes, characterized by lens opacification due to metabolic disturbances. Streptozotocin (STZ)-induced diabetic rats are a common animal model used to study diabetic cataracts. In this model, STZ causes pancreatic beta-cell destruction, leading to hyperglycemia and subsequent cataract formation nih.gov.
Evaluation of this compound in Ocular Inflammatory Models (e.g., Rat Paw Phlogosis, Ocular Phlogosis)
Beyond its role in cataract treatment, this compound has also been investigated for its anti-inflammatory properties, particularly in ocular conditions.
Ocular Phlogosis Models: Pirenoxine has demonstrated anti-inflammatory effects in models of ocular phlogosis (inflammation). In an experimental model involving Nd:YAG laser-induced ocular inflammation in rabbits, pirenoxine eye drops showed significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) . Pirenoxine was shown to effectively reduce hyperemia and corneal edema in these models . Topical application of pirenoxine has been shown to reduce inflammation in conditions such as corneal and conjunctival inflammations, uveitis, and ocular edema .
Rat Paw Phlogosis Model: While primarily an ocular drug, this compound's anti-inflammatory activity has also been assessed in general inflammatory models, such as the carrageenin-induced rat paw edema model. However, in this specific model, pirenoxine did not show a significant protective action against carrageenin-induced inflammation when administered subcutaneously google.com. This suggests that its anti-inflammatory effects might be more pronounced or specific in ocular tissues or when applied topically.
Studies on Lens Hardening and Presbyopia Progression in Animal Models
Presbyopia, the age-related loss of accommodation, is associated with the hardening and reduced elasticity of the crystalline lens. This compound has been explored for its potential to suppress the progression of presbyopia by influencing lens elasticity.
Studies in animal models, particularly Sprague-Dawley rats, have investigated the effect of pirenoxine eye drops on lens hardening induced by environmental stressors, such as tobacco smoke (TS) nih.govchemicalbook.commedchemexpress.commdpi.com. Exposure to TS for 12 days was shown to significantly increase lens elasticity, indicating induced lens hardening, thus establishing a relevant presbyopia model nih.gov. Pirenoxine eye drops significantly suppressed this lens hardening, suggesting its potential to prevent presbyopia nih.govchemicalbook.commedchemexpress.commdpi.com. This research highlights pirenoxine's ability to improve lens elasticity and counteract the stiffening processes associated with presbyopia mdpi.com.
Pharmacokinetic Investigations of this compound in Animal Ocular Tissues
Pharmacokinetic studies in animal ocular tissues are essential to understand the absorption, distribution, metabolism, and excretion of this compound within the eye. While detailed pharmacokinetic data specifically focusing on ocular tissue concentrations and half-lives for this compound in animals are not extensively detailed in the provided search results, the efficacy observed in in vivo models implies its successful penetration and presence in the ocular tissues.
This compound is typically administered topically as eye drops patsnap.com. The effectiveness of eye drops in various animal models of cataracts and ocular inflammation suggests that the compound reaches the target tissues (e.g., lens, cornea, conjunctiva) in sufficient concentrations to exert its therapeutic effects nih.govresearchgate.netnih.gov. Further specific pharmacokinetic studies would be necessary to quantify its distribution, retention, and metabolic fate within different ocular compartments in animal models.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 23695982 |
| Selenite | 1090 |
| Naphthalene | 931 |
Table 1: Summary of this compound Efficacy in Chemically-Induced Cataract Models
| Model (Induction Agent) | Animal Model | Outcome Metric | Result vs. Control (Example Data) | Citation |
| Selenite-induced | Rats | Cataract severity score | 1.3 ± 0.2 vs. 2.4 ± 0.4 (Day 3) | nih.gov |
| Selenite-induced | Rats | GSH levels | Increased | nih.govmdpi.com |
| Selenite-induced | Rats | SOD and CAT activity | Increased | mdpi.com |
| Selenite-induced | Rats | Lipid peroxidation | Decreased | mdpi.com |
Table 2: Summary of this compound Efficacy in Lens Hardening/Presbyopia Models
| Model (Induction Agent) | Animal Model | Outcome Metric | Result vs. Control (Example Data) | Citation |
| Tobacco smoke-induced | Sprague-Dawley rats | Lens elasticity | Significantly suppressed hardening | nih.govchemicalbook.commedchemexpress.commdpi.com |
Table 3: Summary of this compound Efficacy in Ocular Inflammatory Models
| Model (Induction Agent) | Animal Model | Outcome Metric | Result vs. Control (Example Data) | Citation |
| Nd:YAG laser-induced ocular inflammation | Rabbits | Hyperemia | Reduced | |
| Nd:YAG laser-induced ocular inflammation | Rabbits | Corneal edema | Reduced | |
| Formaldehyde-induced ocular phlogosis | Rabbits | Inflammation | Active against | google.com |
Systemic Absorption and Distribution in Animal Models
Preclinical investigations into the systemic absorption and distribution of this compound in animal models have provided insights into its pharmacokinetic profile following topical ocular administration. An in vivo study demonstrated that the topical application of pirenoxine (PRX) can lead to its systemic absorption. This was evidenced by an observed increase in the levels of antioxidative enzymes, such as superoxide dismutase (SOD) and catalase (CAT), not only in the lens but also in the serum of treated animals. Concurrently, a reduction in serum malondialdehyde (MDA) levels was noted, further suggesting that a significant amount of the topically applied pirenoxine was absorbed into the systemic circulation and exerted antioxidant effects beyond the ocular tissues. nih.govmetabolomicsworkbench.org Despite these findings indicating systemic presence and activity, comprehensive information detailing the full systemic effects and distribution patterns of this compound across various organs in animal models remains limited. nih.govmetabolomicsworkbench.org
Precorneal Retention Studies Using Novel Formulations
This compound (PRN) eye drops, while used to inhibit cataract development, face challenges related to low ocular bioavailability. uni.lursc.orgnih.gov This limitation has spurred the development of novel ophthalmic formulations designed to enhance precorneal retention and improve drug delivery to the eye.
One promising approach involves the use of chitosan-based nanocarriers, specifically those incorporating chitosan-glutathione-glycylsarcosine (CG-GS) and layered double hydroxides (LDH). uni.lursc.orgnih.govchemicalbook.com These formulations are engineered to leverage glycylsarcosine (B1347041) (GS) as an active targeting ligand for peptide transporter-1 (PepT-1) expressed on the corneal surface, thereby facilitating enhanced bioadhesion and sustained drug release. uni.lursc.orgnih.gov
In vivo studies conducted in rabbits have demonstrated the superior precorneal retention of PRN when delivered via these novel nanocomposite formulations compared to conventional commercial eye drops. For instance, PRN-LDH and CG-PRN-LDH nanocomposite dispersions exhibited significantly higher area under the curve (AUC) and mean residence time (MRT) values in tear fluids. chemicalbook.com
The pharmacokinetic parameters observed in rabbit tear fluid illustrate this improvement:
| Formulation Type | AUC (Fold Increase vs. Commercial Eye Drops) | MRT (Fold Increase vs. Commercial Eye Drops) |
| PRN-LDH | 3.72 chemicalbook.com | 2.18 chemicalbook.com |
| CG-PRN-LDH | 7.59 chemicalbook.com | 2.60 chemicalbook.com |
Another study involving chitosan–glutathione–valine–valine-layered double hydroxide (B78521) (CG-VV-PRN-LDH) nanoparticles and nanosheets also reported sustained in vitro release and prolonged in vivo precorneal retention in rabbits. cambridge.orgwikipedia.org In contrast, the concentration of PRN from commercial eye drops was detectable in tear fluids for only up to two hours, highlighting the rapid elimination characteristic of traditional formulations. wikipedia.org Further investigations into the cellular uptake mechanisms of these CG-GS-LDH nanocomposites in human corneal epithelial primary cells (HCEpiC) revealed that both active transport mediated by PepT-1 and clathrin-mediated endocytosis contribute to their internalization. nih.gov These findings collectively underscore the potential of novel formulations to overcome the bioavailability challenges of this compound by improving its retention on the ocular surface and enhancing its corneal permeability.
Advanced Analytical and Computational Methodologies in Pirenoxine Sodium Research
Chromatographic Techniques for Pirenoxine (B1678443) Sodium Quantification and Purity Assessment
Chromatographic methods are indispensable for the quantitative determination and purity assessment of pirenoxine sodium in various matrices, including pharmaceutical formulations. These techniques ensure the quality and consistency of the compound for research and potential clinical applications.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of this compound, often in the presence of other components like preservatives (e.g., methylparaben and propylparaben) in eye drop formulations. The development and validation of HPLC methods for this compound adhere to stringent guidelines, such as USP and ICH Q2(R1), to ensure their reliability and suitability for the intended purpose researchgate.netijper.orgresearchgate.netresearchgate.net.
A typical HPLC method for this compound involves reversed-phase chromatography. For instance, one developed and validated ion-pairing reverse-phase HPLC method utilized a Symmetry® C-8 column with UV detection at 240 nm researchgate.netresearchgate.net. The mobile phase consisted of 1% tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in deionized water (pH 7) and acetonitrile (B52724) in a 65:35 v/v ratio researchgate.netresearchgate.net. Under optimized conditions, this compound, methylparaben, and propylparaben (B1679720) were well-separated within 15 minutes ijper.orgresearchgate.net.
Validation parameters typically evaluated for such HPLC methods include linearity, range, accuracy, precision (intra-day and inter-day), and specificity researchgate.netijper.orgresearchgate.net.
Linearity and Range: Linearity for this compound has been demonstrated over a concentration range of 1.0 to 20.0 µg/mL, with correlation coefficients (r) greater than 0.999, indicating a strong linear relationship between concentration and detector response researchgate.netresearchgate.netresearchgate.net.
Accuracy: Accuracy, expressed as percentage recovery, typically falls within the range of 98.0% to 102.0%, demonstrating the method's ability to accurately quantify this compound ijper.orgresearchgate.netresearchgate.net.
Precision: Both intra-day and inter-day precision, expressed as percentage relative standard deviation (%RSD), are generally reported to be low, often less than 2.0%, indicating high reproducibility and repeatability of the method ijper.orgresearchgate.netresearchgate.net.
Specificity: The specificity of the method is confirmed by its ability to unequivocally determine this compound in the presence of other expected components in the formulation, such as preservatives researchgate.netresearchgate.netresearchgate.net.
The following table summarizes typical validation parameters for HPLC methods used in this compound quantification:
| Parameter | Range/Value | Reference |
| Linearity Range | 1.0 - 20.0 µg/mL | researchgate.netresearchgate.net |
| Correlation Coefficient (r) | > 0.999 | researchgate.netresearchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | ijper.orgresearchgate.netresearchgate.net |
| Intra-day Precision (%RSD) | < 0.7% | researchgate.net |
| Inter-day Precision (%RSD) | < 1.7% | researchgate.net |
| Separation Time | < 15 minutes | researchgate.net |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations play a crucial role in understanding the intricate molecular mechanisms of this compound, particularly its interactions with ions and proteins. These in silico approaches provide atomic-level insights that complement experimental findings dovepress.comnih.gov.
Pirenoxine (PRX) is known for its chelating activity, particularly with metal ions like selenite (B80905) (Se) and calcium (Ca²⁺), which are implicated in cataract formation mdpi.compatsnap.comresearchgate.netamherst.edu. Ab initio calculations have been employed to theoretically confirm the possibility and mechanisms of these chelation processes mdpi.comresearchgate.netamherst.edu.
Studies using ab initio calculations have shown that pirenoxine can bind to selenite anions, with the binding site preference being concentration-dependent. Initially, peripheral binding occurs, followed by π-π interactions with the aromatic moiety of pirenoxine researchgate.netamherst.edu. Specifically, analysis of binding energies suggests that these π-π interactions are most likely to take place at the benzoquinone (ring I) π-system amherst.edu. For calcium cation interaction, the 3-carboxylate and β-ketoimine functional groups of pirenoxine are responsible for chelating calcium ions researchgate.netamherst.edu. These computational findings provide a rationale for pirenoxine's role as an anti-cataract agent by sequestering detrimental metal ions mdpi.compatsnap.comresearchgate.netamherst.edu.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding modes and stability of interactions between small molecules like this compound and proteins nih.govigem.wikiplos.orgnih.govfrontiersin.org. While specific detailed studies on this compound's direct molecular docking and MD simulations with lens proteins (e.g., crystallins) were not extensively detailed in the provided search results, the general principles of these techniques are highly relevant.
Molecular docking predicts possible binding sites and orientations of a ligand (this compound) within a protein's active site or binding pocket igem.wikiplos.org. Following docking, MD simulations are used to validate these predictions and assess the stability of the formed complex over time, providing insights into the dynamic behavior and conformational changes of the interacting molecules nih.govplos.orgnih.govfrontiersin.org. These simulations can reveal key interacting residues, hydrogen bonds, and hydrophobic interactions that contribute to the binding affinity and stability nih.govpeerj.com. For instance, studies on the interaction of pirenoxine with bovine serum albumin (BSA) have utilized spectroscopic means, including fluorescence, UV-vis, and circular dichroism, to reveal that pirenoxine can quench BSA fluorescence and induce changes in its secondary structure, indicating a binding interaction nih.gov. While these were experimental, computational approaches would further elucidate the atomic-level details of such interactions.
Pirenoxine is recognized for its strong antioxidant properties, which are crucial to its potential therapeutic effects in conditions like cataracts mdpi.comresearchgate.net. Quantum chemical studies, a subset of computational chemistry, are employed to understand the molecular basis of this antioxidant capacity. These studies can elucidate how pirenoxine neutralizes reactive oxygen species (ROS) and protects lens proteins from oxidative damage mdpi.compatsnap.comresearchgate.net.
Quantum chemical calculations can analyze the electronic structure of pirenoxine, identifying sites prone to radical scavenging or electron donation. This involves calculating parameters such as bond dissociation energies, ionization potentials, and electron affinities, which are indicative of a molecule's antioxidant potential. While specific quantum chemical studies directly detailing pirenoxine's antioxidant capacity were not explicitly found in the provided search results, the general role of quantum chemistry in studying antioxidant mechanisms is well-established mdpi.com. Pirenoxine's ability to inhibit protein oxidation and reduce enzymatic degradation of lens proteins contributes to its antioxidant effect patsnap.com.
Novel Imaging and Sensing Techniques for this compound in Ocular Environments
Monitoring drug concentrations in the ocular environment is crucial for understanding pharmacokinetics and optimizing therapeutic outcomes. Traditional methods often involve invasive procedures. Novel imaging and sensing techniques aim to provide non-invasive or minimally invasive alternatives for detecting this compound in the eye.
One notable noninvasive method for detecting this compound concentration in the aqueous humor is based on a dual-wavelength iris imaging technique nih.govresearchgate.netnih.govscience.gov. This technique utilizes two light sources: one centered within (392 nm) and the other centered outside (850 nm) of this compound's absorption band nih.govresearchgate.net. This compound exhibits an absorption peak at 392 nm, where water absorption is very low, while both this compound and water have low absorption at 850 nm nih.gov.
The method involves directing these light sources through the aqueous humor, and the back-scattered light from the iris is detected by a charge-coupled device (CCD) nih.govresearchgate.net. The detected images are then used to calculate the concentration of this compound nih.govresearchgate.net. In eye model experiments, a resolution of 0.6525 ppm was achieved, and in in vivo experiments using New Zealand rabbits, at least 4 ppm could be distinguished nih.govresearchgate.net. This demonstrates the feasibility of this noninvasive method for monitoring this compound concentration in the aqueous humor and its potential for other substances nih.govresearchgate.net.
The principle relies on the significant decrease in light intensity at 392 nm as this compound concentration increases, while the intensity at 850 nm remains relatively unchanged nih.gov. This differential absorption allows for the quantitative determination of the drug.
Non-invasive Monitoring of this compound Concentration in Aqueous Humor (e.g., dual-wavelength iris imaging)
The non-invasive monitoring of drug concentrations in ocular fluids, particularly the aqueous humor, represents a significant advancement in ophthalmic research and diagnostics. Traditional methods often involve invasive procedures, which can be uncomfortable for patients and carry inherent risks. A notable development in this area for this compound involves the application of dual-wavelength iris imaging technology. nih.govresearchgate.netnih.gov
This non-invasive technique is designed to detect the concentration of substances within the aqueous humor by leveraging their specific light absorption characteristics. For this compound, the method utilizes two distinct light sources: one centered within its absorption band at 392 nm, and another outside its absorption band at 850 nm. nih.govresearchgate.netnih.govresearchgate.net Light from these sources passes through the aqueous humor twice, and the back-scattered light from the iris is subsequently detected by a charge-coupled device (CCD). nih.govresearchgate.net The detected images are then processed to calculate the concentration of this compound. nih.govresearchgate.net
The underlying principle of this methodology relies on the differential absorption of light by this compound at specific wavelengths. Research findings indicate that the intensity of light with a wavelength of 392 nm experiences a sharp decline after traversing aqueous humor containing this compound. In contrast, the intensity of light at 850 nm remains largely unaffected. nih.gov Furthermore, as the concentration of this compound increases, the reduction in 392 nm light intensity becomes more pronounced, while the 850 nm intensity shows minimal change. nih.gov This differential absorption allows for the accurate determination of the compound's concentration.
Detailed research findings have demonstrated the feasibility and resolution capabilities of this non-invasive approach. In controlled eye model experiments, a resolution of 0.6525 ppm (parts per million) was achieved. nih.govresearchgate.netnih.gov When applied to in vivo experiments, specifically using New Zealand rabbits, the method was capable of distinguishing concentrations of at least 4 ppm. nih.govresearchgate.netnih.gov These results underscore the potential of dual-wavelength iris imaging for monitoring this compound concentration in the aqueous humor, as well as its broader applicability for other materials within this ocular fluid. nih.govresearchgate.netnih.gov
Table 1: Resolution Capabilities of Dual-Wavelength Iris Imaging for this compound
| Experiment Type | Achieved Resolution / Distinguishable Concentration |
| Eye Model | 0.6525 ppm |
| In Vivo (Rabbit) | At least 4 ppm |
Future Directions and Emerging Research Avenues for Pirenoxine Sodium
Elucidation of Remaining Unresolved Mechanistic Questions
Despite decades of clinical use, the complete mechanistic picture of pirenoxine (B1678443) sodium's action is not fully resolved, with some controversy surrounding its clinical efficacy. nbinno.comnih.gov The primary proposed mechanism involves the inhibition of quinone-induced denaturation of lens crystallin proteins. patsnap.com Pirenoxine is thought to competitively inhibit the binding of quinones, which are products of abnormal tryptophan metabolism, to the sulfhydryl groups of lens proteins, thereby preventing their aggregation and opacification. patsnap.com Additionally, its ability to chelate calcium and other metal ions that can catalyze oxidative reactions contributes to its protective effects. nih.govresearchgate.net
However, several questions remain. The variability in clinical outcomes suggests that the efficacy of pirenoxine may be dependent on the specific type and stage of the cataract. mdpi.com For instance, its effect on diabetic cataracts, which have a different pathogenesis involving the polyol pathway and advanced glycation end products, may differ from its effect on age-related cataracts. nih.gov Furthermore, the optimal dosage and the influence of the formulation's vehicle on its therapeutic effect are still areas of active investigation. nih.gov Some studies suggest that the vehicle itself may contribute to the observed protective effects, complicating the interpretation of results. nih.gov The precise in vivo interactions of pirenoxine with lens proteins and other biological molecules at a molecular level also require further detailed investigation to fully understand its spectrum of activity.
Table 1: Summary of Unresolved Mechanistic Questions Regarding Pirenoxine Sodium
| Research Question | Key Area of Uncertainty | Potential Research Approach |
| Efficacy Across Cataract Types | Does this compound have differential efficacy in age-related, diabetic, and other forms of cataracts? | Comparative clinical trials with stratified patient populations. In-vitro studies using different cataract models. |
| Role of Formulation Vehicle | To what extent does the vehicle contribute to the observed therapeutic effects of pirenoxine eye drops? | Head-to-head studies of pirenoxine in different formulations versus the vehicles alone. |
| In Vivo Molecular Interactions | What are the precise binding sites and interactions of pirenoxine with lens crystallins and other ocular proteins in a physiological environment? | Advanced spectroscopic and proteomic techniques to map binding interactions. |
| Optimal Dosing and Bioavailability | What is the optimal dosing regimen to achieve and maintain therapeutic concentrations in the lens? | Pharmacokinetic studies to determine ocular tissue distribution and clearance. |
Exploration of this compound in Broader Ocular Pathologies Beyond Cataract
The antioxidant and anti-inflammatory properties of this compound suggest that its therapeutic utility may extend beyond the prevention and treatment of cataracts. Research has begun to explore its potential in other ocular pathologies characterized by oxidative stress and inflammation.
A significant area of interest is its potential as a topical anti-inflammatory agent for conditions such as uveitis and keratitis. google.com Uveitis, an inflammation of the uvea, and keratitis, an inflammation of the cornea, are often managed with corticosteroids, which can have significant side effects. nih.gov Pirenoxine has been shown to be active against inflammation in animal models at a level comparable to some non-steroidal anti-inflammatory drugs (NSAIDs), but without the typical side effects of pain and conjunctival irritation associated with topical NSAIDs. google.com This suggests that pirenoxine could offer a safer alternative for managing ocular inflammation.
Furthermore, its ability to protect corneal tissues from oxidative damage induced by reactive oxygen species (ROS) has been investigated. google.com This is particularly relevant in the context of procedures like photokeratectomy, where laser irradiation can generate ROS and cause cellular damage. google.com The neuroprotective effects of pirenoxine are also a potential avenue for research in retinal diseases such as diabetic retinopathy and age-related macular degeneration, where oxidative stress plays a crucial role in disease progression. However, clinical studies in these areas are still lacking.
Rational Design of this compound Analogs with Enhanced Biological Activity
While this compound has demonstrated therapeutic potential, there is an opportunity to enhance its biological activity through rational drug design. To date, there has been limited published research specifically focused on the synthesis and evaluation of pirenoxine analogs. However, the principles of medicinal chemistry and computational modeling can be applied to design novel derivatives with improved properties.
The core phenoxazine (B87303) structure of pirenoxine offers multiple sites for chemical modification. Structure-activity relationship (SAR) studies could be conducted to identify the key functional groups responsible for its antioxidant and anti-protein aggregation activities. nih.govnih.gov For example, modifications to the carboxylic acid group or the hydroxyl group could influence the molecule's chelating ability and its interaction with lens proteins. researchgate.net
Computational studies, such as molecular docking, can be employed to predict the binding affinity of designed analogs to target proteins, such as crystallins or enzymes involved in oxidative stress pathways. frontiersin.org This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of enhanced activity. The goal of such a program would be to develop analogs with increased potency, improved ocular bioavailability, and a more favorable pharmacokinetic profile. For instance, increasing the lipophilicity of the molecule could enhance its penetration through the cornea. The synthesis of novel derivatives with enhanced antioxidant capacity is a promising strategy for developing next-generation anti-cataract agents. rsc.orgmdpi.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies, such as proteomics and metabolomics, holds significant promise for advancing our understanding of this compound's mechanism of action and identifying biomarkers of its efficacy. These high-throughput analytical techniques allow for the comprehensive analysis of proteins and metabolites in biological samples, providing a detailed snapshot of the molecular changes occurring in response to a drug.
Proteomic analysis of lens epithelial cells and crystallins treated with pirenoxine could reveal the specific proteins that are protected from oxidative modification and aggregation. scispace.com Techniques like mass spectrometry can identify post-translational modifications of proteins, providing insights into the molecular pathways affected by pirenoxine. researchgate.net This could help to confirm its proposed mechanisms and potentially uncover new ones.
Metabolomic profiling of the aqueous humor and lens tissue following pirenoxine administration can identify changes in the metabolic pathways associated with cataract formation. nih.govpeerj.com For example, it could be used to assess pirenoxine's impact on the tryptophan metabolic pathway and the production of quinones. patsnap.com By identifying specific metabolic biomarkers, it may be possible to monitor the therapeutic response to pirenoxine and even stratify patients who are most likely to benefit from the treatment. The integration of these omics data can provide a systems-level understanding of pirenoxine's effects and pave the way for a more personalized approach to cataract management.
Table 2: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Application in Pirenoxine Research | Potential Outcomes |
| Proteomics | Analysis of protein expression and post-translational modifications in lens tissue after pirenoxine treatment. | Identification of specific proteins protected by pirenoxine; elucidation of downstream signaling pathways. |
| Metabolomics | Profiling of metabolites in the aqueous humor and lens to assess the impact of pirenoxine on metabolic pathways. | Identification of biomarkers for treatment response; deeper understanding of the biochemical effects of pirenoxine. |
Development of Advanced Ocular Drug Delivery Systems for this compound
A major challenge in ocular therapeutics is achieving and maintaining therapeutic drug concentrations at the target site due to the eye's protective barriers and rapid clearance mechanisms. Advanced drug delivery systems are being developed to overcome these challenges and enhance the efficacy of drugs like this compound.
Nanocomposite and Hybrid Formulations for Sustained Release
Nanoparticle-based drug delivery systems offer a promising approach to improve the ocular bioavailability of pirenoxine. nbinno.com Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate pirenoxine and enhance its penetration into the eye. mdpi.comnih.gov These formulations can be designed for sustained release, reducing the frequency of administration and improving patient compliance. Thermo-responsive hydrogels are another innovative platform that can be used for the sustained delivery of pirenoxine. arvojournals.orgnih.govmdpi.comnih.govmdpi.com These polymers exist as a liquid at room temperature and transition to a gel at physiological temperatures, forming a depot that releases the drug over an extended period.
Strategies for Enhancing Ocular Bioavailability and Retention
To further enhance ocular bioavailability and retention, mucoadhesive polymers can be incorporated into pirenoxine formulations. These polymers interact with the mucin layer of the tear film, prolonging the residence time of the drug on the ocular surface. rsc.org Cyclodextrins, which are cyclic oligosaccharides, can also be used to improve the solubility and stability of pirenoxine. nih.govnih.govsiam.educhemicaljournals.comwisdomlib.org By forming inclusion complexes with the drug, cyclodextrins can increase its concentration in the tear film and enhance its penetration through the cornea. These advanced delivery strategies have the potential to significantly improve the therapeutic effectiveness of this compound in the management of cataracts and other ocular diseases.
Comparative Mechanistic Studies with Novel Anti-Cataractogenic Compounds
The landscape of non-surgical cataract treatment is evolving, with several novel compounds emerging as potential alternatives or adjuncts to established therapies like this compound. These emerging agents operate through diverse and sophisticated mechanisms, offering new avenues for therapeutic intervention. A comparative analysis of these mechanisms against that of this compound reveals a multi-faceted approach to combating lens opacification, targeting protein aggregation, oxidative stress, and glycation pathways.
This compound's primary mechanism of action is rooted in its ability to competitively inhibit the interaction between lens proteins and quinones, which are products of tryptophan and other aromatic amino acid metabolism. nbinno.comnih.govpatsnap.com This interaction is a key step in the formation of high-molecular-weight protein aggregates that cause lens clouding. nbinno.compatsnap.com By preventing this, this compound helps maintain the solubility and transparency of crystallin proteins. nbinno.compatsnap.com Additionally, it exhibits antioxidant properties and can chelate calcium ions, further protecting the lens from damaging processes. nih.govpatsnap.com
In contrast, a significant advancement in anti-cataract research has been the exploration of pharmacological chaperones, such as lanosterol (B1674476) and the more recent compound 29 (VP1-001). nih.govresearchgate.net Lanosterol, a naturally occurring steroid, is believed to reverse protein aggregation by acting as a molecular chaperone, helping to refold destabilized crystallin proteins and dissolve existing aggregates. nih.govlondoncataractcentre.co.uk This represents a different therapeutic strategy from this compound's preventative action against protein modification. Compound 29, an oxysterol, also functions as a pharmacological chaperone but with a more targeted mechanism of binding to and stabilizing α-crystallins, which are crucial for maintaining lens transparency. nih.govresearchgate.net
N-acetylcarnosine (NAC) presents another distinct mechanistic approach. As a prodrug of L-carnosine, NAC boasts a broad spectrum of antioxidant and anti-glycating activities. spandidos-publications.comresearchgate.net Its mechanism is multifaceted, involving the scavenging of reactive oxygen species (ROS), prevention of protein cross-linking induced by glycation, and protection of lens proteins from oxidative damage. spandidos-publications.com Unlike this compound's specific action on quinone-protein interactions, NAC offers a more generalized defense against the broader biochemical insults of oxidative stress and glycation. spandidos-publications.comresearchgate.net
Other novel strategies include the use of aldose reductase inhibitors, which are particularly relevant in diabetic cataracts, and various flavonoids with potent anti-glycation and antioxidant properties. nih.govnih.govnih.gov For instance, compounds like quercetin (B1663063) and rutin (B1680289) have been shown to inhibit the formation of advanced glycation end-products (AGEs) and protect lens proteins from sugar-induced damage. nih.govnih.gov This anti-glycation focus targets a different aspect of cataractogenesis compared to this compound's anti-quinone activity.
The following table provides a comparative overview of the mechanistic pathways of this compound and these novel anti-cataractogenic compounds.
Interactive Data Table: Comparative Mechanisms of Anti-Cataractogenic Compounds
| Compound | Primary Mechanism of Action | Key Molecular Target(s) | Therapeutic Strategy |
| This compound | Inhibition of quinone-induced protein aggregation; antioxidant; calcium chelation. nbinno.comnih.govpatsnap.com | Quinones, lens crystallin proteins, calcium ions. | Prevention of protein modification and aggregation. |
| Lanosterol | Pharmacological chaperone; disaggregation of protein aggregates. nih.govlondoncataractcentre.co.uk | Aggregated crystallin proteins. | Reversal of existing protein aggregation. |
| Compound 29 (VP1-001) | Pharmacological chaperone; stabilization of α-crystallins. nih.govresearchgate.net | α-crystallins (cryAA and cryAB). | Stabilization of native protein structure to prevent aggregation. |
| N-Acetylcarnosine (NAC) | Antioxidant; anti-glycation agent. spandidos-publications.comresearchgate.net | Reactive oxygen species (ROS), sugar aldehydes, glycated proteins. | Broad-spectrum protection against oxidative stress and glycation. |
| Flavonoids (e.g., Quercetin, Rutin) | Anti-glycation; antioxidant. nih.govnih.gov | Advanced glycation end-products (AGEs), reactive oxygen species (ROS). | Inhibition of sugar-induced protein damage and oxidative stress. |
| Aldose Reductase Inhibitors | Inhibition of the polyol pathway. nih.gov | Aldose reductase enzyme. | Prevention of sorbitol accumulation in diabetic cataracts. |
This comparative analysis underscores a shift towards more targeted and diverse therapeutic strategies in the management of cataracts. While this compound remains a valuable agent in preventing protein aggregation, the advent of pharmacological chaperones and potent anti-glycation compounds opens up new possibilities for not only halting the progression of cataracts but also potentially reversing lens opacification. Future research will likely focus on combination therapies that can address the multifactorial nature of cataractogenesis from different mechanistic angles.
Q & A
Q. How can computational modeling predict this compound’s molecular interactions in ocular tissues?
- Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to simulate binding to crystallin proteins or ion channels. Validate predictions with SPR (surface plasmon resonance) assays. Cross-reference results with transcriptomic data from corneal epithelium models .
Methodological Guidelines for Researchers
- Literature Review : Use primary sources (e.g., Biomedical Optics Express , clinical trials ) and avoid over-reliance on secondary summaries. Differentiate between mechanistic hypotheses and clinical outcomes .
- Data Reproducibility : Document experimental conditions (e.g., HPLC column specifications , imaging parameters ) in supplementary materials. Follow Beilstein Journal guidelines for detailed method reporting .
- Conflict Resolution : Address contradictory findings by re-evaluating PICOT parameters, conducting meta-analyses, and publishing negative results to reduce publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
